molecular formula C5H4BrN5 B14901365 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

Cat. No.: B14901365
M. Wt: 214.02 g/mol
InChI Key: VAGKOBSZTLEENE-UHFFFAOYSA-N
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Description

8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a heterocyclic compound that features a triazole and pyrimidine ring fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, demonstrating good functional group tolerance and high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and scalable microwave-assisted synthesis are likely employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles.

    Cyclization Reactions: Formation of fused ring systems through intramolecular reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolo[4,3-c]pyrimidine derivatives, which can exhibit diverse biological activities .

Scientific Research Applications

8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2, which is crucial for cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C5H4BrN5

Molecular Weight

214.02 g/mol

IUPAC Name

8-bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

InChI

InChI=1S/C5H4BrN5/c6-3-1-8-5(7)11-2-9-10-4(3)11/h1-2H,(H2,7,8)

InChI Key

VAGKOBSZTLEENE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2C(=N1)N)Br

Origin of Product

United States

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